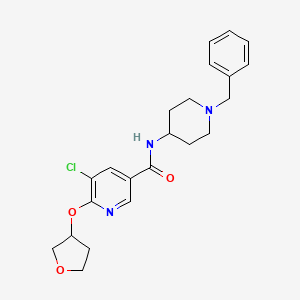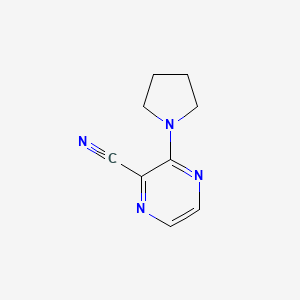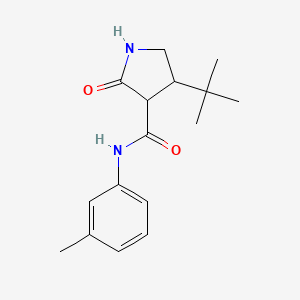![molecular formula C12H15N3O3S B2472461 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea CAS No. 1203418-90-9](/img/structure/B2472461.png)
1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea” is a derivative of benzo[d]thiazol-2-yl urea . These derivatives have been studied for their potential as anti-Parkinsonian agents . They have been found to be active in alleviating haloperidol-induced catalepsy in mice .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of these compounds has been analyzed using IR, 1H, 13C NMR, and mass spectral data . The compounds were found to comply with Lipinski’s rule of 5, which suggests they have suitable drug-like properties .科学的研究の応用
Synthesis and Evaluation for PET Studies
N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, a selective inhibitor of glycogen synthase kinase-3beta (GSK-3beta), was synthesized for cerebral PET studies. Despite the synthesis achievements, its poor brain penetration deemed it unsuitable for studying GSK-3beta in cerebral PET studies, indicating a need for further investigation into its pharmacological mechanisms, particularly its antidepressant-like activity (Vasdev et al., 2005).
Internal Standard for LC–MS Analysis
The synthesis of stable deuterium-labeled AR-A014418 was reported, offering a potential tool for drug absorption, distribution, and pharmacokinetics studies via LC–MS analysis. This advancement underscores the compound's utility in detailed pharmacokinetic studies, essential for understanding its behavior in biological systems (Liang et al., 2020).
Crystal Structure and Molecular Linkages
The crystal structure of a derivative of N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea revealed a coplanar arrangement of atoms, demonstrating how molecular structure influences interactions and potentially the compound's biological activity. This insight into molecular linkages provides a foundation for understanding the compound's interactions at the atomic level (Lough et al., 2010).
Radiosynthesis for PET Imaging
The radiosynthesis of AR-A014418 with carbon-11 for PET imaging exemplifies the compound's potential in biomedical imaging, despite its limited potency as a GSK-3β inhibitor as revealed in enzyme activity assays. This highlights the ongoing exploration of the compound's utility in imaging and diagnostics (Hicks et al., 2012).
Antitumor and Neurodegenerative Disorder Potential
The compound's activities against cancer cells, nociceptive pain, and neurodegenerative disorders underscore its potential in therapeutic applications. This versatility in biological activities paves the way for its exploration as a multifunctional therapeutic agent (Liang et al., 2020).
将来の方向性
作用機序
Target of Action
Similar compounds, such as benzothiazole azo dyes, have been used as chemosensors for the detection of mercury (ii) ions in water .
Mode of Action
Related benzothiazole azo dyes react with mercury (ii) ions to form a coordination complex, causing a shift in the uv absorption peak and turning on a highly selective fluorescence emission .
Biochemical Pathways
Related compounds have been shown to interact with thiol-containing amino acids like cysteine, causing dissociation of the complex and a change in color .
Result of Action
Related compounds have been used to detect mercury (ii) ions in water and to determine cysteine in aqueous solution .
Action Environment
Related compounds have been used in-field, loaded onto filter paper strips, and used as a disposable sensor for the detection of cysteine (cys) by the naked eye .
特性
IUPAC Name |
1-(4-methoxy-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-17-7-6-13-11(16)15-12-14-10-8(18-2)4-3-5-9(10)19-12/h3-5H,6-7H2,1-2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEKFBWTYYYWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NC2=C(C=CC=C2S1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dioxalate](/img/structure/B2472381.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2472383.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2472386.png)


![Ethyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2472392.png)

![(Z)-3-cyclopropyl-1-{3-[(4-fluorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one](/img/structure/B2472396.png)

![3-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]prop-2-ynoic acid](/img/structure/B2472398.png)
![1-Mercapto-4-phenyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2472400.png)